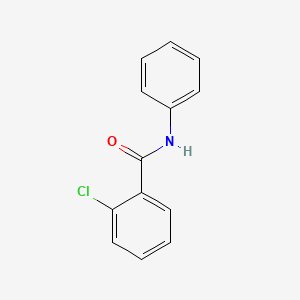

2-chloro-N-phenylbenzamide

Descripción

Historical Context of Benzamide (B126) Chemistry and its Derivatives

The study of benzamide and its derivatives has a rich history, beginning with the first synthesis of benzamide in 1832. This foundational work laid the groundwork for over a century of chemical exploration. The core structure of benzamide, a benzene (B151609) ring attached to an amide group, has proven to be a versatile scaffold for the development of a vast array of chemical entities. wikipedia.orgontosight.aifoodb.ca Early research focused on understanding the fundamental properties and reactivity of these molecules. However, it was in the 20th century that the true potential of benzamide derivatives began to be realized, particularly in the fields of medicinal and agricultural chemistry.

Significance of the Benzamide Scaffold in Chemical and Biological Sciences

The benzamide scaffold is a privileged structure in chemical and biological sciences due to its unique combination of stability and reactivity. The amide bond is a key feature in many biological molecules, and its presence in the benzamide structure allows for interactions with biological targets. ontosight.ai This has led to the development of numerous benzamide-containing compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aiontosight.aiontosight.ai

Within the broad family of benzamide derivatives, N-phenylbenzamides have emerged as a particularly important class. These compounds, characterized by the attachment of a phenyl group to the nitrogen atom of the benzamide, have been the subject of extensive research. The addition of the N-phenyl group provides an additional site for chemical modification, allowing for the fine-tuning of the molecule's properties. This has led to the discovery of N-phenylbenzamide derivatives with applications in diverse areas, from materials science to pharmaceuticals. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQVIWHAEYLGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218475 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-13-2 | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-chloro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Analysis of 2 Chloro N Phenylbenzamide

The primary method for synthesizing 2-chloro-N-phenylbenzamide is through the acylation of aniline (B41778) with 2-chlorobenzoyl chloride. asianpubs.orgrmit.edu.vn This reaction, a type of nucleophilic acyl substitution, is a common and efficient way to form the amide bond that characterizes this class of compounds.

The structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the molecule exists in a trans conformation with respect to the N-H and C=O bonds of the amide group. iucr.orgpsu.edu The dihedral angle between the two aromatic rings is approximately 13.6 degrees. nih.gov In the solid state, the molecules are linked together by intermolecular N-H···O hydrogen bonds, forming chains that extend along the c-axis of the crystal. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.8881 (4) Å |

| b | 24.318 (2) Å |

| c | 10.0562 (8) Å |

| β | 90.373 (6)° |

| Volume | 1195.34 (17) ų |

| Z | 4 |

| Data sourced from crystallographic studies. iucr.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro N Phenylbenzamide

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 2-chloro-N-phenylbenzamide and its derivatives, characteristic absorption bands confirm its structural integrity.

Key vibrational frequencies observed in the FTIR spectrum include:

N-H Stretching: A distinct band appearing in the region of 3244-3345 cm⁻¹ corresponds to the stretching vibration of the N-H group in the amide linkage.

C=O Stretching: The amide carbonyl group (C=O) exhibits a strong absorption band typically found around 1630-1756 cm⁻¹.

Aromatic C-H Stretching: The presence of aromatic rings is confirmed by C-H stretching vibrations, which are observed near 3036-3052 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond shows a characteristic absorption band at approximately 743-747 cm⁻¹.

These spectral features are consistent with the established structure of this compound.

Table 1: FTIR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3244-3345 |

| C=O (Amide) | Stretching | 1630-1756 |

| Aromatic C-H | Stretching | 3036-3052 |

| Aromatic C=C | Stretching | ~1625 |

| Aromatic C-N | Stretching | ~1247 |

Magnetic Resonance Spectroscopy (MRS) Techniques

Magnetic Resonance Spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the following signals are typically observed:

Amide Proton (N-H): A singlet corresponding to the amide proton is often found downfield, around δ 10.2-10.5 ppm.

Aromatic Protons: The protons on the two aromatic rings appear as a complex multiplet in the region of δ 7.0-8.0 ppm.

The ¹³C NMR spectrum further corroborates the structure, with characteristic chemical shifts for the carbonyl carbon and the aromatic carbons. For instance, the amide carbonyl carbon (C=O) typically resonates around δ 164.8 ppm.

Table 2: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 10.2-10.5 | Singlet |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used.

The mass spectrum typically shows a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight. For a related derivative, 2-chloro-5-nitro-N-phenylbenzamide, the ESI-MS analysis shows a prominent [M+H]⁺ peak at m/z 291. A key feature is the isotopic pattern for chlorine (a 3:1 intensity ratio for the M and M+2 peaks), which validates the presence of a chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the molecular formula.

X-Ray Diffraction Studies for Crystalline Structures

The crystal structure of this compound reveals that the conformations of the N-H and C=O bonds in the amide group are trans to each other. This is a common feature observed in many benzanilide (B160483) structures. Furthermore, the position of the amide oxygen atom is syn to the ortho-chloro group in the benzoyl ring. The structure of this compound closely resembles that of 2-methyl-N-phenylbenzamide, exhibiting similar bond parameters.

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.262 (3) |

| b (Å) | 5.6452 (6) |

| c (Å) | 9.6743 (12) |

| β (°) | 105.832 (2) |

| Volume (ų) | 1169.7 (2) |

| Z | 4 |

Data for 2-chloro-4-fluoro-N-phenylbenzamide.

The relative orientation of the two phenyl rings is a key structural feature. In a derivative, 2-chloro-4-fluoro-N-phenylbenzamide, the dihedral angle between the two aromatic rings is 13.6 (2)°. For 2-chloro-N-(2,6-dichlorophenyl)benzamide, this angle is reported to be 8.1 (2)°. In another related compound, 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, with a dihedral angle of only 4.08 (18)°.

In the solid state, molecules of this compound and its derivatives are linked together through intermolecular hydrogen bonds. The most significant of these is the N—H···O hydrogen bond, where the hydrogen from the amide group interacts with the carbonyl oxygen of an adjacent molecule.

This N—H···O interaction links the molecules into infinite chains. For example, in 2-chloro-4-fluoro-N-phenylbenzamide, these chains extend along the c-axis direction. In other derivatives, these chains may run along the b-axis. This hydrogen bonding network is a primary determinant of the crystal packing and contributes significantly to the stability of the crystalline lattice.

Table 4: Hydrogen Bond Geometry for a this compound Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|

Antimicrobial and Antifungal Activity Studies

The antimicrobial properties of this compound and its related compounds have been explored against a variety of pathogenic bacteria and fungi. These in vitro studies provide a foundational understanding of their potential as antimicrobial agents.

In Vitro Screening Against Bacterial Strains (e.g., Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, E. coli)

While direct and comprehensive screening data for this compound against a wide panel of bacteria is limited in publicly available research, studies on its derivatives and related compounds offer valuable insights. For instance, derivatives of this compound have been synthesized and evaluated for their antibacterial activity. One study focused on 2-({[(2-chlorobenzoyl)(phenyl)amino]sulfinyl}amino)phenyl formate (B1220265) derivatives, which incorporate the this compound moiety. jpionline.org These derivatives demonstrated significant activity against the Gram-positive bacterium Staphylococcus aureus. jpionline.org

The broader class of N-phenylbenzamides has also shown promise. Research has indicated that certain N-phenylbenzamide derivatives possess inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. ontosight.ai The mechanism of action for salicylanilides (2-hydroxy-N-phenylbenzamides), a related class of compounds, is thought to involve the inhibition of bacterial two-component regulatory systems.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, an acetamide (B32628) analogue, has shown antibacterial potential against Klebsiella pneumoniae. nih.gov This suggests that the chloro-substituted phenylamide scaffold could be a viable starting point for developing agents against this opportunistic pathogen. However, specific data on the activity of this compound against Salmonella typhi remains elusive in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain | Activity | Reference |

| 2-({[(2-chlorobenzoyl)(phenyl)amino]sulfinyl}amino)phenyl formate derivatives | Staphylococcus aureus | Significant | jpionline.org |

| N-phenylbenzamide derivatives | Staphylococcus aureus, Escherichia coli | Active | ontosight.ai |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Potential Activity | nih.gov |

In Vitro Screening Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Investigations into the antifungal properties of this compound analogues have yielded promising results. A notable study on 2-chloro-N-phenylacetamide, a closely related acetamide, demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans. researchgate.netnih.gov The minimum inhibitory concentration (MIC) for this compound ranged from 128 to 256 µg/mL. researchgate.netnih.gov The same compound also exhibited inhibitory effects against Aspergillus flavus, a species related to Aspergillus niger, with MIC values between 16 and 256 μg/mL.

General studies on N-phenylbenzamides have also reported activity against Candida albicans. researchgate.net This suggests that the N-phenylbenzamide core structure is a viable pharmacophore for antifungal drug discovery. While these findings on analogues are encouraging, direct in vitro screening data for this compound against Candida albicans and Aspergillus niger is not extensively documented in the available scientific literature.

Table 2: In Vitro Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | researchgate.netnih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | |

| N-phenylbenzamides | Candida albicans | - | researchgate.net |

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy

The exploration of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial potency of lead compounds. For derivatives of this compound, it has been observed that the presence of an electron-withdrawing group tends to enhance antimicrobial activity. jpionline.org This finding provides a rational basis for the targeted design of more potent analogues.

In a broader context of benzamide (B126) derivatives, the substitution pattern on the phenyl rings significantly influences activity. For example, in a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, substitutions on the benzamide ring were critical for anti-staphylococcal activity. nih.gov While not directly focused on this compound, this highlights the importance of the substitution pattern on the benzamide core for antimicrobial efficacy. The specific contribution of the 2-chloro substitution on the N-phenyl ring in the context of a comprehensive SAR study for antimicrobial action remains an area for further investigation.

Anticancer and Chemopreventive Potential

Beyond antimicrobial activities, certain analogues of this compound have been investigated for their potential in cancer therapy and prevention. These studies have primarily focused on their effects on cancer cell lines and their interaction with specific molecular targets.

Evaluation Against Human Colorectal Carcinoma Cell Lines (HCT116)

Direct evaluation of this compound against the human colorectal carcinoma cell line HCT116 has not been prominently reported in the scientific literature. However, studies on other benzamide derivatives have demonstrated activity against this cell line. For example, certain 3,4,5-trihydroxy-N-alkyl-benzamide derivatives have been synthesized and shown to possess an anticancer effect on HCT-116 cells. nih.gov This indicates that the benzamide scaffold can be a viable framework for the development of compounds with activity against colorectal cancer cells. Further research is required to specifically assess the potential of this compound in this context.

Role as a PPAR-γ Antagonist (GW9662) in Cancer Chemoprevention

A significant body of research has focused on a nitrated analogue of this compound, known as GW9662, which is chemically identified as 2-chloro-5-nitro-N-phenylbenzamide. rndsystems.comtocris.com GW9662 is a well-characterized, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). medchemexpress.com PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular proliferation, and its modulation is a target for cancer chemoprevention.

GW9662 has been shown to inhibit the growth of human mammary tumor cell lines. rndsystems.comtocris.commedchemexpress.com Interestingly, one study found that while GW9662 prevented the activation of PPAR-γ by an agonist, it enhanced the agonist's growth-inhibitory effects, suggesting the involvement of PPAR-γ-independent pathways in its anticancer activity. rndsystems.comtocris.com This highlights the complex pharmacology of this compound. The potent antagonism of PPAR-γ by GW9662 and its demonstrated effects on cancer cell growth underscore the chemopreventive potential of this class of compounds.

Table 3: Activity of GW9662 (2-chloro-5-nitro-N-phenylbenzamide)

| Activity | Target | Effect | Reference |

| PPAR-γ Antagonism | PPAR-γ | Selective and irreversible antagonist | medchemexpress.com |

| Anticancer | Human mammary tumor cell lines | Inhibition of growth | rndsystems.comtocris.commedchemexpress.com |

| Chemoprevention | Cancer models | Potential for cancer chemoprevention | rndsystems.comtocris.com |

Off-Target Effects and Implications for PPAR-γ Research

The compound 2-chloro-5-nitro-N-phenylbenzamide, known as GW9662, is widely used as a selective antagonist for Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). However, significant off-target effects have been identified, which have considerable implications for the interpretation of research utilizing this compound. nih.govresearchgate.net

Studies have shown that GW9662 can unexpectedly induce the expression of Perilipin 2 (PLIN2), a protein involved in lipid storage, in various human and murine macrophage cell models. nih.gov This induction is concentration-dependent and occurs via the activation of PPAR-δ, not the inhibition of PPAR-γ. nih.govresearchgate.net This off-target activation of PPAR-δ by GW9662 also leads to the upregulation of other genes involved in lipid metabolism, resulting in increased lipogenesis and triglyceride accumulation in macrophages. nih.gov

These findings are significant as they challenge the interpretation of studies that have used GW9662 with the assumption of its absolute specificity for PPAR-γ. The off-target effects on PPAR-δ suggest that some of the biological activities previously attributed to PPAR-γ inhibition by GW9662 may, in fact, be due to PPAR-δ activation. nih.govresearchgate.net This necessitates a re-evaluation of previous findings and underscores the importance of careful experimental design and the use of multiple tools to probe PPAR-γ function.

The discovery of these off-target effects highlights the need for more specific PPAR-γ antagonists and for researchers to consider the potential for crosstalk and off-target activities when using chemical probes in biological systems.

Antiparasitic Activities

Derivatives of N-phenylbenzamide have demonstrated significant activity against a range of kinetoplastid parasites, which are responsible for neglected tropical diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). nih.govacs.org

Analogues of this compound have been synthesized and evaluated for their antiprotozoal activity. For instance, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) based on the N-phenylbenzamide scaffold have shown micromolar activity against T. brucei. nih.govacs.org A related series of bisarylimidamides exhibited potent, submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani. nih.govacs.org

One notable N-phenylbenzamide derivative, compound 1a , has been shown to be curative in a mouse model of African trypanosomiasis when administered orally. nih.govacs.org The antiparasitic activity of these compounds is often linked to their ability to bind to the kinetoplast DNA (kDNA) of the parasites. nih.govacs.org

The development of resistance to current therapies for these diseases underscores the urgent need for new drug candidates. nih.gov The N-phenylbenzamide scaffold represents a promising starting point for the development of novel antiparasitic agents.

Table 1: In vitro activity of selected N-phenylbenzamide analogues against kinetoplastid parasites

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 1a | Trypanosoma brucei | Micromolar range | nih.gov |

| Bisarylimidamide series | Trypanosoma brucei | Submicromolar | nih.gov |

| Bisarylimidamide series | Trypanosoma cruzi | Submicromolar | nih.gov |

| Bisarylimidamide series | Leishmania donovani | Submicromolar | nih.gov |

| Compound 4 | Trypanosoma brucei brucei | 7.63 | jocpr.com |

| Compound 1a | Trypanosoma brucei brucei | 62.54 | jocpr.com |

IC50: Half-maximal inhibitory concentration

A primary mechanism of action for the antiparasitic activity of N-phenylbenzamide derivatives is their interaction with the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.govacs.org The kDNA is a unique and essential structure within the mitochondria of these organisms, making it an attractive drug target.

These compounds act as AT-rich DNA minor groove binders. nih.govacs.org Strong evidence suggests that they can displace High Mobility Group (HMG)-box-containing proteins from their binding sites on the kDNA. nih.govacs.org HMG-box proteins are crucial for the maintenance and function of the kDNA network. nih.gov By displacing these essential proteins, the N-phenylbenzamide derivatives disrupt the kDNA structure, leading to the death of the parasite. nih.govacs.org

The interaction between HMG-box proteins and DNA can be complex. For instance, the HMGB1 protein in humans facilitates the binding of the tumor suppressor protein p53 to DNA through interactions between its HMG-box domains and the p53 transactivation domain. nih.gov This highlights the importance of HMG-box proteins in mediating DNA interactions and cellular processes.

The ability of N-phenylbenzamide analogues to selectively target the kDNA and its associated proteins in parasites is a key feature of their therapeutic potential.

N-phenylbenzamide derivatives have also been investigated for their activity against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis. Structure-activity relationship (SAR) studies have been conducted to optimize the antischistosomal potency of this chemical class. nih.govnih.gov

In one study, a series of 25 derivatives of an N-phenylbenzamide lead compound were synthesized and evaluated. nih.gov Compound 9 , which features a 2-chloro substitution on one phenyl ring and a trifluoromethyl group on the other, emerged as a particularly potent antischistosomal agent with an EC50 of 80 nM. nih.gov This compound was also found to be fast-acting, causing severe damage to adult worms within one hour of exposure. nih.gov

Further SAR studies have explored the impact of various electron-withdrawing groups on the N-phenylbenzamide scaffold. nih.gov While some newer analogues showed slightly reduced potency compared to compound 9 , they retained single-digit micromolar activity and, in some cases, exhibited a wide selectivity index against mammalian cells. nih.gov

The reliance on a single drug, praziquantel, for the treatment of schistosomiasis for over four decades makes the discovery of new antischistosomal agents a high priority. nih.gov The N-phenylbenzamide chemotype represents a promising avenue for the development of new therapies for this debilitating disease.

Table 2: Antischistosomal activity of selected N-phenylbenzamide derivatives

| Compound | EC50 (µM) against S. mansoni | Selectivity Index (vs. HEK 293 cells) | Reference |

|---|---|---|---|

| 9 | 0.08 | 123 | nih.gov |

| 11 | Not specified, but fast-acting | High CC50 value | nih.gov |

| 32 | 1.17 | Not specified | nih.gov |

| 34 | 1.64 | Not specified | nih.gov |

| 38 | 1.16 | > 17 | nih.gov |

EC50: Half-maximal effective concentration

Other Potential Biological Activities (e.g., anti-inflammatory)

Beyond their effects on mitochondrial function, benzamide derivatives, including this compound, have been explored for a range of other biological activities. ontosight.ai These include potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

For example, certain salicylanilide (B1680751) derivatives containing a 2-chloro substitution have shown good antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com Furthermore, a study on a polyphenol-enriched fraction from seabuckthorn, formulated into a phospholipid complex, demonstrated potent in vivo anti-inflammatory effects. nih.gov While not directly this compound, this highlights the anti-inflammatory potential within the broader class of related compounds. nih.gov Research into newly synthesized quinazolinone derivatives also revealed significant anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. primescholars.com

Chemical Properties and Reactivity

The chemical reactivity of 2-chloro-N-phenylbenzamide is influenced by the functional groups present in its structure. The amide linkage can undergo hydrolysis under acidic or basic conditions to yield 2-chlorobenzoic acid and aniline (B41778). The aromatic rings can participate in electrophilic substitution reactions, and the chlorine atom can be displaced through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Groups on Biological Activity

The nature and position of substituent groups on the two aromatic rings of the N-phenylbenzamide core are critical determinants of biological activity. The interplay between electronic and steric factors dictates the molecule's ability to interact with its biological target.

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), significantly modulate the activity of N-phenylbenzamide derivatives.

Electron-Withdrawing Groups (EWGs): Research across various therapeutic targets has shown that the introduction of EWGs, such as halogens (F, Cl, Br), nitro (NO₂), cyano (CN), and trifluoromethyl (CF₃), often enhances the biological potency of N-phenylbenzamide analogs.

Antiviral Activity: In the context of anti-enterovirus 71 (EV71) activity, the introduction of EWGs like chlorine and bromine at the para-position of the N-phenyl ring (Ring B) was found to increase antiviral efficacy. nih.gov For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed potent activity against several EV71 strains. nih.gov

Antiprotozoal Activity: Studies on N-phenylbenzamides as antischistosomal agents have also highlighted the benefits of EWGs. researchgate.net A QSAR study on N-phenylbenzamides as antimicrobial agents indicated that for activity against Gram-positive bacteria, an electronegative group around the carbonyl oxygen is desirable, suggesting that EWGs on the benzamide (B126) ring can enhance electrostatic interactions with the target. nih.gov

Receptor Modulation: For analogs designed as positive allosteric modulators of the mGluR5 receptor, SAR studies revealed that electronegative substituents at the para-position of the benzamide moiety consistently increase potency. researchgate.net Similarly, in the development of Forkhead Box M1 (FOXM1) inhibitors based on a thieno[2,3-b]pyridine-2-carboxamide (B1404352) scaffold, only derivatives bearing a cyano (-CN) group on the N-phenyl ring successfully decreased FOXM1 expression. mdpi.com

The table below summarizes the effect of various electron-withdrawing substituents on the anti-EV71 activity of N-phenylbenzamide derivatives.

| Compound | Substituent on N-phenyl ring (Ring B) | IC₅₀ (µM) against EV71 (SZ-98 strain) |

| 1c | 4-Cl | 15 ± 1.5 |

| 1e | 4-Br | 5.7 ± 0.8 |

| 5c | 4-Cl | 25 ± 2.1 |

| 5e | 4-Br | 13 ± 1.1 |

Data sourced from a study on N-phenylbenzamide derivatives as EV71 inhibitors. nih.gov IC₅₀ is the half-maximal inhibitory concentration.

Electron-Donating Groups (EDGs): While EWGs are frequently beneficial, electron-donating groups such as alkoxy (e.g., -OiPr) and alkyl groups can also play a crucial role, often by influencing physicochemical properties like lipophilicity, which affects membrane permeability.

Antiparasitic Activity: In the development of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the incorporation of large electron-donating and hydrophobic isopropoxy (-OiPr) groups was found to be favorable for activity against intracellular amastigotes, likely by improving the compound's ability to cross the host cell membrane. nih.gov

Antimicrobial Activity: In contrast, for anti-Gram-positive activity, QSAR models suggest that an electropositive group on the benzoyl "X" ring is desirable, which could be interpreted as a role for EDGs in this position. nih.gov

The specific location (ortho, meta, or para) of a substituent on the phenyl rings is as important as its electronic nature. The position affects the molecule's conformation, steric profile, and the distribution of electron density, all of which influence target binding.

Para-Position: The para-position is frequently cited as optimal for electron-withdrawing substituents. Studies on anti-EV71 agents showed that a bromo or chloro group at the para-position of the N-phenyl ring led to the most potent compounds. nih.gov Similarly, for mGluR5 modulators, para-substitution on the benzamide ring with an electronegative group was a key finding for increased potency. researchgate.net

Ortho-Position: The ortho-position can also be critical. For mGluR5 modulators, adding a halogen atom to the ortho-position of a phenyl ring on the pyrazole (B372694) core (part of the extended N-acyl moiety) further increased both binding and functional activity. researchgate.net For anti-Gram-negative N-phenylbenzamides, QSAR analysis indicated that a bulky group at the ortho-position of the benzoyl ring is desirable for better activity, likely contributing to a necessary steric interaction. nih.gov

Meta-Position: The meta-position is also significant. A QSAR study on antimicrobial N-phenylbenzamides suggested that for activity against Gram-negative bacteria, a hydrophobic group around the meta-position of the benzoyl ring is beneficial. nih.gov In a different context, for 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, shifting an N-Boc piperazinyl substituent from the para-position to the meta-position on the anilino ring resulted in a significant drop in activity. mdpi.com

The following table illustrates the impact of substituent position on the antiplasmodial activity of 2-phenoxybenzamide derivatives.

| Compound | Position of N-Boc piperazinyl substituent | PfNF54 IC₅₀ (µM) | Selectivity Index (S.I.) |

| 36 | meta | 3.297 | 37.58 |

| 37 | para | 0.2690 | 461.0 |

Data sourced from a study on 2-phenoxybenzamide derivatives. mdpi.com A lower IC₅₀ and higher S.I. indicate better performance.

Molecular Modifications and Their Influence on Efficacy and Selectivity

Beyond simple substituent effects, more complex molecular modifications of the 2-chloro-N-phenylbenzamide scaffold are undertaken to fine-tune efficacy and, crucially, to achieve selectivity for the intended biological target over off-targets, such as host enzymes or related receptors.

Structure-guided design is a powerful strategy for these modifications. For example, starting with 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, an inhibitor of N-myristoyltransferase (NMT), researchers performed targeted modifications to achieve selectivity for the enzyme from the parasite Cryptosporidium parvum (CpNMT) over the human homolog (HsNMT1). nih.gov By analyzing the enzyme's binding pocket, modifications were made to the core structure. This work led to the development of compound 11f , which, while slightly less potent than a related analog (11e ), exhibited over 40-fold selectivity for the parasite's enzyme, validating the structure-based design approach. nih.gov

In another example involving the structurally related 1-phenylbenzazepine scaffold, SAR studies were conducted to improve affinity and selectivity for the dopamine (B1211576) D1 receptor. mdpi.com It was found that a 6-chloro group enhances D1 affinity. mdpi.com Further modifications revealed that:

An N-3 methyl substituent was better tolerated than N-H or N-3 allyl groups. mdpi.com

The C-8 position could tolerate amino and methanesulfonamide (B31651) substituents while maintaining high D1 affinity. mdpi.com

A C-3′ methyl substituent on the 1-phenyl ring appeared critical for D1 affinity. mdpi.com

These systematic modifications led to the identification of a compound with a favorable profile as a D1 receptor antagonist with 6-fold selectivity over the related D5 receptor. mdpi.com These examples underscore how targeted molecular modifications, guided by SAR and structural biology, can transform a basic scaffold into a more potent and selective agent.

Mechanistic Investigations of 2 Chloro N Phenylbenzamide Biological Action

Elucidation of Cellular and Molecular Targets

2-Chloro-N-phenylbenzamide, or GW9662, is recognized as a potent and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov Its mechanism of action involves covalently modifying the cysteine residue Cys285 within the ligand-binding domain of PPARγ. nih.govjst.go.jp This modification blocks the binding of endogenous ligands and subsequent transcriptional activation.

While GW9662 is highly selective for PPARγ, it also exhibits some activity towards other PPAR isoforms, albeit at significantly lower potencies. tocris.comrndsystems.comunivie.ac.at The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the receptor by half, demonstrate this selectivity. The IC50 for PPARγ is 3.3 nM, while for PPARα and PPARδ, it is 32 nM and 2000 nM, respectively. tocris.comrndsystems.com

Interestingly, some studies suggest that GW9662 may also have biological effects that are independent of its action on PPARγ. nih.gov For instance, it has been observed to inhibit the growth of human mammary tumor cell lines, and this effect is not reversed by PPARγ agonists, hinting at alternative pathways. nih.govrndsystems.com Furthermore, GW9662 has been shown to affect the expression of genes related to apoptosis and phagocytosis in macrophages, supporting a PPARγ-mediated transrepression mechanism that influences inflammatory responses through the NF-κB signaling pathway. researchgate.net

Recent research has also highlighted unexpected off-target effects of GW9662, particularly its ability to activate PPARδ, which in turn influences lipid metabolism in macrophages. This finding suggests that some of the observed biological activities of GW9662 may be attributable to its interaction with PPARδ. Additionally, GW9662 can attenuate the development of non-alcoholic fatty liver disease (NAFLD) by suppressing the activation of the endotoxin-dependent TLR4/NFκB-dependent signaling pathway. univie.ac.at

| Target | Action | IC50 | Notes |

| PPARγ | Irreversible Antagonist | 3.3 nM | Covalently modifies Cys285 in the ligand-binding domain. nih.govjst.go.jptocris.comrndsystems.com |

| PPARα | Antagonist | 32 nM | Approximately 10-fold less potent than on PPARγ. tocris.comrndsystems.comunivie.ac.at |

| PPARδ | Antagonist/Activator | 2000 nM | Significantly less potent as an antagonist; some studies show activation. tocris.comrndsystems.comunivie.ac.at |

| NF-κB Signaling | Inhibition | - | Mediated through PPARγ transrepression. researchgate.net |

| TLR4 Signaling | Suppression | - | Attenuates endotoxin-dependent activation. univie.ac.at |

Studies on Mutagenicity (e.g., Bacterial Mutagenicity of GW9662)

Investigations into the mutagenic potential of GW9662 have revealed that the compound is mutagenic in bacterial assays. nih.govnih.gov Specifically, it tested positive in both the TA98 and TA100 strains of Salmonella typhimurium, with and without metabolic activation. nih.govnih.gov

A crucial finding from these mutagenicity studies is the dependence on nitroreductase enzymes. nih.govnih.gov GW9662 was found to be non-mutagenic in nitroreductase-deficient bacterial strains (TA98NR and TA100NR). nih.govnih.gov This indicates that the mutagenicity of GW9662 is not a direct effect of the parent compound but rather a consequence of its metabolic reduction by bacterial nitroreductases. nih.gov

The mutagenic activity of GW9662 was found to occur predominantly through a base-substitution mechanism. nih.govnih.gov This was evidenced by its higher mutagenic potency in the TA100 strain, which is designed to detect base-pair substitutions, compared to the TA98 strain, which detects frameshift mutations. nih.gov Without metabolic activation, the base-substitution potency was 34 times greater than the frameshift potency. nih.gov With metabolic activation, the base-substitution potency was 12 times higher. nih.gov

| Bacterial Strain | Mutagenicity | Potency (revertants/µg) - Without Metabolic Activation | Potency (revertants/µg) - With Metabolic Activation |

| TA98 (Frameshift) | Mutagenic | 0.5 | 0.6 |

| TA100 (Base-Substitution) | Mutagenic | 17.0 | 7.3 |

| TA98NR (Nitroreductase-deficient) | Negative | - | - |

| TA100NR (Nitroreductase-deficient) | Negative | - | - |

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is a key factor in its biological activity and bioavailability, particularly following oral administration. nih.govnih.gov

Studies in rats and dogs have shown that after oral dosing, the parent compound GW9662 is virtually undetectable in plasma. nih.govnih.gov Instead, metabolites are present, suggesting significant presystemic metabolism. nih.govnih.gov A major contributor to this is the gut microbiota, which possesses nitroreductase activity capable of reducing nitro-containing compounds like GW9662. nih.govresearchgate.net This is consistent with the findings from bacterial mutagenicity assays. nih.gov The absence of certain metabolites after intravenous administration further confirms that their formation is a result of presystemic metabolism, likely by gut bacteria. nih.govnih.gov Recent studies have also shown that GW9662 can alter the composition of the gut microbiota. nih.gov

The primary metabolite identified in plasma following oral administration of GW9662 is 5-amino-2-chloro-N-phenylbenzamide (ACPB). nih.govnih.gov This amine metabolite is the product of the nitro-reduction of the parent compound. nih.govnih.gov ACPB is found at large and persistent levels in the plasma, indicating that the systemic circulation of GW9662 is largely in the form of this reduced metabolite. nih.govnih.gov

Impact on Cytochrome P450 Isoforms (CYP2D6, CYP3A4)

Comprehensive searches for direct experimental data on the inhibitory effects of this compound on cytochrome P450 isoforms CYP2D6 and CYP3A4 did not yield specific research findings or data tables for this particular compound.

However, studies on structurally related compounds provide some insight into the potential interactions of the N-phenylbenzamide scaffold with these key drug-metabolizing enzymes.

Research on a series of N-phenylbenzamide derivatives included in silico predictions of their metabolic properties. One such derivative, 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide, was predicted to be a non-inhibitor of both CYP2D6 and CYP3A4. nih.govmdpi.comubaya.ac.id These computational models suggest that the core N-phenylbenzamide structure may not significantly interact with these isoforms. mdpi.comubaya.ac.id

Further experimental data from a study on (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, a more complex molecule containing the N-phenylbenzamide moiety, showed insignificant inhibition of CYP2D6 and CYP3A4 at a concentration of 10 µM. acs.org Specifically, the percentage of inhibition was reported as 28% for CYP2D6 and 18% for CYP3A4. acs.org While this compound is a derivative and not this compound itself, these findings may suggest a low inhibitory potential of the general scaffold against these two major cytochrome P450 enzymes.

It is important to note that these findings are based on derivatives and predictive models. Without direct experimental testing of this compound, its precise impact on CYP2D6 and CYP3A4 activity remains uncharacterized in the available scientific literature.

Data on Related Compounds:

| Compound Name | CYP Isoform | Test System | Result |

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | CYP2D6 | In vitro assay | 28% inhibition at 10 µM acs.org |

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide | CYP3A4 | In vitro assay | 18% inhibition at 10 µM acs.org |

| 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide | CYP2D6 | In silico prediction | Predicted non-inhibitor nih.govmdpi.com |

| 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide | CYP3A4 | In silico prediction | Predicted non-inhibitor nih.govmdpi.com |

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Target Identification

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used for identifying potential biological targets for bioactive compounds. In the context of 2-chloro-N-phenylbenzamide and related structures, docking studies have been instrumental in exploring interactions with various protein receptors.

These simulations calculate the binding energy and analyze the interaction patterns, such as hydrogen bonds and hydrophobic interactions, between the ligand (the benzamide (B126) derivative) and the active site of a target protein. For instance, derivatives of benzamide have been docked against enzymes like α-glucosidase and α-amylase to evaluate their potential as antidiabetic agents. researchgate.net The results of such studies can reveal key amino acid residues involved in the binding, providing a basis for understanding the compound's mechanism of action and for designing more potent analogues. researchgate.netmdpi.com The docking score, a measure of binding affinity, helps in ranking compounds and prioritizing them for further experimental testing. mdpi.comrecentscientific.com

Table 1: Example of Molecular Docking Interaction Data for a Benzamide Derivative

| Target Protein | Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |

|---|---|---|---|

| α-glucosidase | ASP:349, PHE:298 | Hydrogen Bonding, Charge-Charge | -9.7 to -8.0 |

| PfDHFR-TS | (Not specified) | Hydrogen Bonding | (Not specified) |

Note: The data in this table is illustrative of typical findings from molecular docking studies on benzamide derivatives and may not represent this compound specifically.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The prediction of ADMET properties is a critical step in the early phases of drug development to assess the viability of a compound as a drug candidate. memphis.eduresearchgate.net Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict these properties based on the molecule's structure. nih.gov

For N-phenylbenzamide derivatives, in silico tools can predict a range of pharmacokinetic and toxicological parameters. researchgate.net These predictions help to identify potential liabilities, such as poor absorption or high toxicity, before significant resources are invested in synthesis and testing. memphis.edu

Absorption: Parameters like Caco-2 permeability (a model for intestinal absorption) and human intestinal absorption (HIA) are predicted. Some N-phenylbenzamide derivatives have been predicted to have low Caco-2 permeability, suggesting they might be more suitable for topical rather than oral administration. researchgate.net

Distribution: Predictions include the volume of distribution (Vd) and plasma protein binding (PPB). A low predicted Vd suggests that the compound's concentration may be higher in the plasma than in tissues. researchgate.net

Metabolism: Models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms like CYP2D6 and CYP3A4. researchgate.netresearchgate.net

Excretion: Total clearance and potential for renal excretion can be estimated.

Toxicity: A variety of toxicological endpoints can be predicted, including potential for cardiotoxicity, genotoxicity, and acute oral toxicity. nih.govnih.gov

Table 2: Predicted ADMET Properties for a Representative N-Phenylbenzamide Structure

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Caco-2 Permeability | <8 x 10⁻⁶ cm/s | Low intestinal absorption |

| Volume of Distribution | < -0.15 log L/kg | Higher concentration in plasma vs. tissue |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |

Note: This table is based on general findings for N-phenylbenzamide derivatives and serves as an example of ADMET predictions. researchgate.net

Quantum Mechanical Calculations and Molecular Structure Predictions

Quantum mechanical (QM) calculations are employed to obtain a detailed understanding of the electronic structure, geometry, and energetic properties of a molecule. These methods provide fundamental insights into the molecule's stability and reactivity.

Hartree-Fock and Density Functional Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common QM methods used to study molecules like this compound. orientjchem.org DFT, particularly using functionals like B3LYP, is often favored as it includes a degree of electron correlation, leading to results that generally compare well with experimental data. nih.gov

These calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of the atoms. The output includes precise predictions of bond lengths, bond angles, and dihedral angles. orientjchem.orgnih.gov For related compounds, such as 2-chloro-N-(diethylcarbamothioyl)benzamide, calculated geometric parameters using the B3LYP/6-31G(d) level of theory have shown good agreement with data from single-crystal X-ray diffraction. nih.gov

Vibrational Spectra Analysis (e.g., Infrared, Raman Activities)

Once the molecular geometry is optimized using QM methods, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule and can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. orientjchem.orgnih.gov

A scaling factor is often applied to the calculated frequencies to correct for systematic errors inherent in the computational methods. orientjchem.org The analysis helps in the definitive assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H stretching, and various bending and rocking modes. orientjchem.orgmdpi.com For example, in a computational study of N-(2,4-Dichlorophenyl)benzamide, the carbonyl (C=O) stretching vibration was calculated at 1749 cm⁻¹, while the N-H stretching mode was calculated at 3489 cm⁻¹. orientjchem.org Such analyses are invaluable for confirming the structure of newly synthesized compounds. nih.gov

Computational Investigations of Regioselectivity (Steric and Electronic Factors)

Computational chemistry provides powerful tools to investigate the regioselectivity of chemical reactions, which is the preference for bond-making or breaking at one position over all other possible positions. The outcome of many reactions involving substituted benzamides is governed by a combination of steric and electronic factors, which can be modeled computationally.

By calculating the distribution of electron density (e.g., atomic charges) and mapping the molecular electrostatic potential (MEP), researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the this compound molecule. nih.gov Furthermore, steric hindrance at different positions can be quantified by analyzing the optimized 3D structure. mdpi.com

For reactions such as electrophilic aromatic substitution or nucleophilic attack, transition state theory can be applied using QM calculations to determine the activation energies for different reaction pathways. The pathway with the lowest activation energy is the most likely to occur, thus predicting the regiochemical outcome. These computational studies can explain, for example, why hydrolysis of an unsymmetrical imide might favor cleavage at one carbonyl group over another, attributing the selectivity to steric hindrance or the electronic influence of nearby substituents. researchgate.net

Preclinical Research and Therapeutic Potential

Pharmacokinetic Profiling in Animal Models (e.g., Rats and Dogs)

The clearance and tissue distribution of N-phenylbenzamide derivatives are critical parameters in assessing their potential as therapeutic agents. For instance, a study on the N-phenylbenzamide derivative, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, in Wistar rats revealed an apparent volume of distribution of 5.2 L/kg, indicating extensive distribution into various tissues and organs. mdpi.com This wide distribution is a key factor in determining the compound's sites of action and potential off-target effects. mdpi.com Another study on a different derivative, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, showed that following oral administration, the compound was detected in all examined tissues, including the brain and colon, suggesting it can cross the blood-brain barrier and reach the lower gastrointestinal tract. plos.org

Quantitative whole-body autoradiography (QWBA) is a common technique used to visualize and quantify the distribution of radiolabeled compounds throughout an animal model over time. bioivt.com This method, supplemented by tissue dissection and quantification of radioactivity, allows for a detailed understanding of where a compound and its metabolites accumulate. bioivt.com

The systemic circulation of a parent compound and its metabolites is crucial for understanding its efficacy and potential toxicity. Pharmacokinetic studies on N-phenylbenzamide derivatives have provided data on their plasma concentrations over time. For example, the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) exhibited promising pharmacokinetic properties in rats, with an area under the curve (AUC) of 7535.10 ± 2226.73 µg·h/L. tandfonline.com

Another study on 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid in rats determined an elimination half-life of approximately 33 minutes following intravenous administration. plos.org After oral administration, the maximum plasma concentration (Cmax) was 2.5 ± 0.3 μg/mL, which was reached in about 24 minutes. plos.org The oral bioavailability for this specific derivative was found to be 13%. plos.org

| Compound | Dose and Route | AUC (µg·h/L) | Cmax (µg/mL) | Tmax (min) | Half-life (min) | Oral Bioavailability (%) | Source |

|---|---|---|---|---|---|---|---|

| IMB-0523 | Not Specified | 7535.10 ± 2226.73 | N/A | N/A | N/A | N/A | tandfonline.com |

| 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid | 100 mg/kg (oral) | 157 µg·min/mL | 2.5 ± 0.3 | 24 | 27 ± 11 | 13 | plos.org |

| 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid | 50 mg/kg (oral) | N/A | N/A | N/A | N/A | 77 | mdpi.com |

Development of Radiotracers for Imaging and Diagnostic Applications

The development of radiolabeled analogues of 2-chloro-N-phenylbenzamide holds potential for non-invasive imaging techniques like Positron Emission Tomography (PET) for diagnostic applications.

Bromine-76 is a positron-emitting radionuclide with a half-life of 16.2 hours, making it suitable for PET imaging. This versatile radiohalogen can form covalent bonds with organic molecules, and its use in creating radiotracers for imaging and therapy has been explored since the 1980s. isotopes.gov The process of radiolabeling an analogue of this compound with Bromine-76 would typically involve the synthesis of a suitable precursor molecule that can undergo a radiobromination reaction.

Once a radiolabeled analogue is synthesized, biodistribution studies in animal models are essential to evaluate its potential as an imaging agent. nih.gov These studies involve administering the radiotracer to animals, often bearing tumors, and then measuring the radioactivity in various organs and tissues at different time points. nih.gov This provides data on the uptake and clearance of the radiotracer from the target tissue (tumor) versus non-target tissues.

For example, a study on a Bromine-76 labeled progestin derivative in rats showed varying uptake in different organs. nih.gov While not directly related to this compound, this data illustrates the type of information gathered in such studies. PET imaging with a Bromine-76 labeled monoclonal antibody in rats with experimental tumors demonstrated superior tumor-to-tissue ratios compared to other tracers like [18F]FDG and [11C]methionine for subcutaneous tumors. nih.gov

| Organ | Uptake at 1 hr | Uptake at 4 hr | Source |

|---|---|---|---|

| Blood | 0.30 ± 0.05 | 0.09 ± 0.01 | nih.gov |

| Heart | 0.28 ± 0.04 | 0.08 ± 0.01 | nih.gov |

| Lungs | 0.45 ± 0.07 | 0.13 ± 0.02 | nih.gov |

| Liver | 1.09 ± 0.15 | 0.60 ± 0.08 | nih.gov |

| Kidneys | 0.71 ± 0.10 | 0.26 ± 0.04 | nih.gov |

Note: The data presented is for a 76Br-labeled progestin derivative and is for illustrative purposes only.

Drug Discovery and Development Strategies for N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives have been a subject of interest in drug discovery, with various analogues synthesized and evaluated for their therapeutic potential, particularly as anticancer and antiviral agents. nih.govnih.gov

The general strategy involves synthesizing a library of derivatives by modifying the substituents on the phenyl and benzamide rings to explore the structure-activity relationship (SAR). For example, a series of novel imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Several of these compounds displayed good to moderate activity. nih.gov Specifically, a derivative with a fluorine substitution was found to be the most active, with IC50 values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cell lines, respectively. nih.gov

In the realm of antiviral research, a series of N-phenylbenzamide derivatives were synthesized and tested for their activity against Enterovirus 71 (EV71). nih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against the tested EV71 strains with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.gov Further studies have explored other N-phenylbenzamide derivatives as potential agents against Hepatitis C virus (HCV) and Coxsackievirus A9. medchemexpress.commdpi.com

| Compound/Derivative | Target | Activity (IC50) | Source |

|---|---|---|---|

| Imidazole-based N-phenylbenzamide (fluorine substituted) | A549 (Lung Cancer) | 7.5 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (fluorine substituted) | HeLa (Cervical Cancer) | 9.3 µM | nih.gov |

| Imidazole-based N-phenylbenzamide (fluorine substituted) | MCF-7 (Breast Cancer) | 8.9 µM | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | 5.7 ± 0.8 – 12 ± 1.2 µM | nih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (HBV) | 1.99 µM (wild-type) | tandfonline.com |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Hepatitis B Virus (HBV) | 3.30 µM (drug-resistant) | tandfonline.com |

Identification of Lead Compounds for Pharmacological Relevance

The N-phenylbenzamide chemical structure is a recognized scaffold in medicinal chemistry, with various derivatives being identified as having significant biological activity. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The process of identifying a lead compound is a crucial first step in the drug discovery process.

Although specific studies identifying This compound as a primary lead compound are not prevalent, the therapeutic activities of its derivatives suggest the potential of this chemical class. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for a range of pharmacological activities, including antibacterial, antifungal, and antiparasitic properties. mdpi.comnih.gov

One area where the broader benzamide class has shown promise is in the development of anti-infective agents. For example, derivatives of 2-phenoxybenzamide (B1622244) have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. While these are not direct derivatives of This compound , they share the core benzamide structure, indicating the potential of this chemical family to yield lead compounds for infectious diseases.

Furthermore, a related compound, 2-chloro-N-phenylacetamide, has demonstrated antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov This finding suggests that the chloro-substituted phenylamide moiety could be a key pharmacophore for antifungal drug discovery.

The following table summarizes the therapeutic potential of compounds structurally related to This compound , highlighting the diverse pharmacological relevance of the N-phenylbenzamide scaffold.

Table 1: Pharmacological Relevance of N-Phenylbenzamide Derivatives and Related Compounds

| Compound Class | Therapeutic Area | Notable Findings |

|---|---|---|

| N-Phenylbenzamide Derivatives | Antibacterial & Antifungal | Showed potential for development as topical antibacterial and antifungal agents. mdpi.com |

| Salicylanilides (2-hydroxy-N-phenylbenzamides) | Antimycobacterial, Antibacterial, Antifungal | Demonstrated a wide range of antimicrobial activities. mdpi.com |

| Bis(2-aminoimidazolines) and related N-phenylbenzamides | Antiparasitic | Exhibited activity against various trypanosomatid parasites. nih.gov |

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. vipergen.com This automated process is a cornerstone of modern drug discovery, enabling the identification of "hits"—compounds that demonstrate a desired activity—from vast chemical libraries. These hits can then be optimized to become lead compounds.

There is no specific information available in the scientific literature detailing the inclusion or identification of This compound as a hit in a high-throughput screening campaign. HTS campaigns often involve the screening of proprietary compound libraries held by pharmaceutical companies or research institutions, and the results are not always made public.

However, the N-phenylbenzamide scaffold is likely present in many compound libraries used for HTS due to its synthetic accessibility and its presence in known bioactive molecules. The general process of HTS involves several key steps:

Assay Development: A robust and sensitive biological assay is developed that can measure the activity of compounds against the target of interest.

Library Screening: A large library of compounds is tested in the assay using automated robotic systems.

Hit Identification: Compounds that show significant activity in the assay are identified as "hits."

Hit Validation and Confirmation: The activity of the hits is confirmed through re-testing and secondary assays to eliminate false positives.

Hit-to-Lead Optimization: Confirmed hits with desirable properties are then chemically modified to improve their potency, selectivity, and pharmacokinetic properties, transforming them into lead compounds. danaher.com

The identification of various bioactive N-phenylbenzamide derivatives suggests that compounds with this core structure have likely emerged as hits from HTS campaigns in various disease areas. The subsequent lead optimization of these hits would then involve medicinal chemistry efforts to enhance their therapeutic potential.

Patent Landscape and Commercial Applications in Research

Analysis of Existing Patents Related to 2-Chloro-N-phenylbenzamide

An analysis of the patent landscape reveals that this compound is frequently cited as a reactant or intermediate in the synthesis of novel compounds rather than as a final product with direct commercial application. The patents generally cover new chemical entities, their synthesis, and their application in various fields, particularly pharmaceuticals and agriculture.

Key patent applications citing this compound include:

Antiviral Agents: The international patent application WO2013006394A1 discloses sulfamoylbenzamide derivatives as potent antiviral agents for treating Hepatitis B Virus (HBV) infection. google.com Within this patent, the compound 5-(benzylsulfamoyl)-2-chloro-n-phenylbenzamide (B3449133) is specifically claimed, highlighting the use of the this compound core in developing new therapeutics. google.com

Pesticidal Molecules: European patent EP 3 578 543 A1 describes novel molecules with pesticidal utility against a range of agricultural pests. epo.org In this document, this compound is explicitly listed as an intermediate compound (designated C84) used in the synthetic pathway to produce these complex pesticidal molecules. epo.org

Chemical Synthesis Methods: A German patent, DE102006028000A1, details a method for the alkenylation of carboxamides. google.com this compound is referenced within the scope of this patent, indicating its utility as a substrate in the development of new chemical reactions and methodologies. google.com

These patents underscore the role of this compound as a valuable building block. Its commercial value is thus tied to the successful development and commercialization of the final, more complex products that are derived from it.

Utility as Chemical Intermediates in Various Syntheses

The utility of this compound as a chemical intermediate is well-documented in scientific literature, where its reactivity is exploited to build a variety of molecular frameworks. The presence of the chloro-substituent on the benzoyl ring and the amide linkage provides reactive sites for numerous chemical transformations.

Synthesis of Heterocyclic Compounds:

One of the most significant applications of this compound is in the synthesis of organoselenium heterocyclic compounds. It serves as a key precursor for synthesizing 2-alkyl-1,2-benzisoselenazol-3(2H)-ones, a class of compounds that includes the well-known antioxidant and anti-inflammatory agent, Ebselen. nih.govnewdrugapprovals.org The synthesis involves a copper-catalyzed cross-coupling reaction between this compound and a selenium source, such as potassium selenocyanate (B1200272) (KSeCN) or selenium powder. nih.govnewdrugapprovals.org This transformation efficiently constructs the C–Se bond necessary for the benzisoselenazolone core. nih.gov

Synthesis of Benzophenone Derivatives:

The compound is also used as a starting material in the Vilsmeier-Haack reaction to produce substituted benzophenones. For instance, it is used to synthesize 2-chloro-4'-pyrrolidinobenzophenone. clockss.org This reaction highlights its role as a scaffold for creating diaryl ketone structures, which are important pharmacophores in many biologically active compounds. clockss.org

Role in Cross-Coupling Reactions:

This compound is employed as a substrate in the study and development of novel cross-coupling methodologies. Research into iron-catalyzed cross-coupling reactions has utilized this molecule to explore more sustainable and cost-effective synthetic routes. bris.ac.uk Furthermore, it has been used in the synthesis of amides through oxidative amidation of tetrazoles with aldehydes, demonstrating its versatility in different synthetic contexts. rsc.org

The following table summarizes the key applications of this compound as a chemical intermediate.

| Final Product Class | Synthetic Method | Significance |

| 2-Alkyl-1,2-benzisoselenazol-3(2H)-ones | Copper-mediated cross-coupling | Precursor to Ebselen and related bioactive organoselenium compounds. nih.govnewdrugapprovals.org |

| Substituted Benzophenones | Vilsmeier-Haack Reaction | Synthesis of diaryl ketone structures for medicinal chemistry. clockss.org |

| Alkenylated Carboxamides | Alkenylation Processes | Substrate in developing new C-C bond formation methods. google.com |

| Biaryl Compounds | Iron-catalyzed cross-coupling | Used in exploring sustainable catalytic systems. bris.ac.uk |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-chloro-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling 2-chlorobenzoyl chloride with aniline derivatives. Key variables include:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl dichloride for acyl chloride formation, with N-methylacetamide or DMF as catalysts .

- Solvents : Benzene, dichloromethane (DCM), or toluene, with DCM providing better solubility for intermediates.

- Temperature : Reflux at 50°C for 1–12 hours balances reaction efficiency and side-product formation. Lower temperatures (0–20°C) reduce decomposition but extend reaction time .

- Workup : Isolation via distillation or aqueous washes (e.g., NaHCO₃ to remove unreacted acid) improves purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., amide proton at δ ~8.5 ppm; carbonyl carbon at δ ~168 ppm) .

- UV-Vis : Detect π→π* transitions in the aromatic/amide backbone (λmax ~270 nm) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

- Structural Insights :

- Packing : Monoclinic (P21/c) symmetry with hydrogen bonds (N–H···O=C) stabilizing the lattice. Chlorine atoms participate in weak C–H···Cl interactions, influencing solubility .

- Conformation : The amide group adopts a trans configuration, with dihedral angles between aromatic rings (~45°) affecting steric hindrance in subsequent reactions .

- Applications : Structural data guide co-crystal design for enhanced bioavailability or targeted solid-state reactivity .

Q. How can researchers resolve contradictions in biological activity data, such as off-target effects observed in PPAR studies?

- Case Study : GW9662 (a this compound analog) was initially reported as a PPARγ antagonist but later found to activate PPARδ, altering lipid metabolism in macrophages .

- Validation Strategies :

- Gene Knockdown : Use siRNA targeting PPARγ/δ to confirm pathway specificity.

- Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies affinity for PPAR isoforms.

- Metabolomics : LC-MS profiling of triglycerides and fatty acids validates functional outcomes .

Q. What experimental approaches elucidate the mechanism of action of this compound derivatives in targeting bacterial enzymes?

- Target Identification :

- Enzyme Assays : Measure inhibition of acps-pptase (critical for bacterial lipid biosynthesis) via spectrophotometric monitoring of CoA release .

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding poses in the enzyme active site, prioritizing derivatives with halogen-bonding motifs .

- Resistance Profiling : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, coupled with efflux pump inhibitor studies, assess clinical potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.